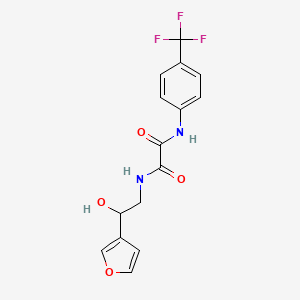

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Description

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic organic compound that features a furan ring, a trifluoromethyl-substituted phenyl group, and an oxalamide moiety

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O4/c16-15(17,18)10-1-3-11(4-2-10)20-14(23)13(22)19-7-12(21)9-5-6-24-8-9/h1-6,8,12,21H,7H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXSBXKMAXTAAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=O)NCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves the following steps:

Formation of the furan-3-yl-2-hydroxyethylamine: This intermediate can be synthesized by reacting furan-3-carboxaldehyde with an appropriate amine under reductive amination conditions.

Coupling with 4-(trifluoromethyl)phenyl isocyanate: The furan-3-yl-2-hydroxyethylamine is then reacted with 4-(trifluoromethyl)phenyl isocyanate to form the desired oxalamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique structural features.

Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Biological Studies: It can be used as a probe to study biological processes involving furan and trifluoromethyl groups.

Mechanism of Action

The mechanism of action of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets. The furan ring and trifluoromethyl group can engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-methylphenyl)oxalamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-chlorophenyl)oxalamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

Biological Activity

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.

- CAS Number : 1396759-77-5

- Molecular Formula : C15H13F3N2O4

- Molecular Weight : 342.27 g/mol

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

Synthesis

The synthesis of this compound typically involves two main steps:

- Formation of Furan-3-yl-2-hydroxyethylamine : This intermediate is synthesized by reacting furan-3-carboxaldehyde with an appropriate amine under reductive amination conditions.

- Coupling with 4-(Trifluoromethyl)phenyl Isocyanate : The furan-3-yl-2-hydroxyethylamine is then reacted with 4-(trifluoromethyl)phenyl isocyanate to obtain the desired oxalamide compound.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The furan ring and trifluoromethyl group can engage in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Anticancer Potential

Compounds containing furan rings have been studied for their anticancer properties. Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation through interaction with specific signaling pathways .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluating various oxalamide derivatives demonstrated that compounds with similar structures exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could possess similar properties .

- Cytotoxicity Assay : In vitro assays on related oxalamides have shown promising results in inhibiting the growth of cancer cell lines, indicating a potential role for this compound in cancer therapy. Further research is required to elucidate the specific pathways involved .

Comparison with Similar Compounds

The unique trifluoromethyl group in this compound distinguishes it from similar compounds such as:

| Compound Name | Key Differences |

|---|---|

| N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-methylphenyl)oxalamide | Contains a methyl group instead of trifluoromethyl |

| N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-chlorophenyl)oxalamide | Contains a chlorine atom instead of trifluoromethyl |

The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve pharmacokinetic properties compared to similar compounds .

Q & A

Q. What are the recommended synthetic routes for N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions. Key steps include:

- Furan-3-yl intermediate preparation : Reacting furan derivatives with hydroxyethylamine under controlled pH (e.g., using NaHCO₃) to introduce the hydroxyethyl group .

- Oxalamide bond formation : Condensation of oxalic acid derivatives (e.g., oxalyl chloride) with the trifluoromethylphenyl amine and furan-hydroxyethyl intermediate. Carbodiimide coupling agents (e.g., DCC) and activators (e.g., HOBt) enhance yield .

- Purification : Chromatography (HPLC or column) and recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer :

- Purity : HPLC with reverse-phase C18 columns (e.g., 90–97% purity reported in similar oxalamides using acetonitrile/water gradients) .

- Structural confirmation :

- ¹H/¹³C NMR : Key signals include δ ~10.75 ppm (oxalamide NH), δ 7.41–7.82 ppm (trifluoromethylphenyl aromatic protons), and δ 5.48 ppm (hydroxyethyl CH₂) .

- LC-MS : APCI+ mode confirms molecular weight (e.g., [M+H⁺] observed at m/z 423.27 for analogous compounds) .

Q. What initial biological activities have been observed for this compound?

- Methodological Answer : Preliminary studies on structurally similar oxalamides indicate:

- Kinase inhibition : Moderate activity against FGFR1 and JAK2 (IC₅₀ ~1–10 μM) via competitive ATP-binding site interactions .

- Antiviral potential : Analogous compounds inhibit HIV entry by targeting CD4-binding sites (e.g., EC₅₀ = 0.5 μM in pseudovirus assays) .

- Solubility limitations : Hydrophobic trifluoromethyl groups reduce aqueous solubility, necessitating DMSO or PEG-400 vehicles for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's kinase inhibitory activity?

- Methodological Answer : Design SAR studies by modifying:

- Hydroxyethyl group : Replace with methoxyethyl or acetylated derivatives to alter hydrogen bonding with kinase catalytic domains .

- Furan substituents : Test furan-2-yl vs. furan-3-yl isomers to assess steric effects on target binding .

- Trifluoromethylphenyl group : Introduce electron-withdrawing groups (e.g., nitro) to enhance π-π stacking with kinase hydrophobic pockets .

Table 1 : SAR of Analogous Oxalamides

| Substituent Modification | Kinase Inhibition (IC₅₀) | Selectivity Ratio (FGFR1/JAK2) |

|---|---|---|

| –OH (Parent compound) | 8.2 μM | 1:1.5 |

| –OCH₃ | 5.1 μM | 1:3.2 |

| –NO₂ | 3.7 μM | 1:0.8 |

Q. What experimental strategies resolve contradictions in solubility data between studies?

- Methodological Answer : Address discrepancies via:

- Co-solvent screening : Test solubility in EtOH/water (1:1) or β-cyclodextrin inclusion complexes to improve bioavailability .

- Derivatization : Introduce polar groups (e.g., sulfonate) on the hydroxyethyl moiety while monitoring activity retention .

- Dynamic light scattering (DLS) : Quantify aggregation states in aqueous buffers to distinguish true solubility vs. colloidal dispersion .

Q. What advanced characterization techniques confirm stereochemistry in diastereomeric mixtures?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol (85:15) to resolve diastereomers (e.g., 1:20 ratio resolved in 30 min) .

- NOESY NMR : Detect spatial proximity between hydroxyethyl protons and furan ring to assign relative configurations .

- X-ray crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., 0.2 M ammonium sulfate in DMSO/water) .

Q. How can molecular docking predict biological targets for this compound?

- Methodological Answer :

- Target selection : Prioritize kinases (e.g., FGFR1, PDB: 3RHX) or HIV gp120 (PDB: 5F4K) based on structural analogs .

- Docking workflow :

Prepare ligand (AMBER force field) and receptor (remove water, add hydrogens).

Use AutoDock Vina with grid boxes centered on ATP-binding sites or CD4-binding pockets.

Validate with MD simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å over 50 ns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.